molecular formula C17H12FN3O4 B1441746 (Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide CAS No. 866151-43-1

(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide

Cat. No. B1441746
M. Wt: 341.29 g/mol
InChI Key: URHAUGNYSRRTRU-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide is a useful research compound. Its molecular formula is C17H12FN3O4 and its molecular weight is 341.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Optical Properties and Molecular Interactions

(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide is associated with research focusing on the optical properties influenced by molecular structure and stacking mode. 3-aryl-2-cyano acrylamide derivatives, similar in structure, have demonstrated varied optical properties due to distinct stacking modes. For instance, different derivatives exhibited luminescent properties with emission peaks showing a shift upon mechanical grinding, attributed to phase transformation from crystalline to amorphous states. These changes in optical properties are related to the molecular interactions within the structure, indicating the potential for (Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide in optical applications, such as sensors or switches, due to its structural similarity (Qing‐bao Song et al., 2015).

Thermodynamic Properties and Solubility

Studies on compounds with similar structures have explored the thermodynamic properties, including fusion temperature and solubility in various organic solvents. The dissolution behavior in solvents like acetonitrile, benzene, and dimethylketone provides insights into intermolecular interactions, contributing to our understanding of solubility and the enthalpies of mixing at a molecular level. This information is crucial for designing processes in chemical industries, where solubility and interaction with solvents impact the formulation and stability of products (I. Sobechko et al., 2017).

Synthesis Pathways and Structural Analysis

The compound's relevance is also seen in the context of synthesizing and analyzing structurally similar compounds. For instance, research on entacapone, a drug structurally similar to (Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide, provides insights into the synthesis pathways and the structural analysis of its isomers. Such studies are critical in pharmaceuticals, where understanding the synthesis and structure of compounds can lead to the development of new drugs or the improvement of existing ones (ATTIMOGAE SHIVAMURTHY HARISHA et al., 2015).

properties

IUPAC Name

2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4/c1-10-6-7-13(18)14(8-10)20-17(23)12(9-19)16(22)11-4-2-3-5-15(11)21(24)25/h2-8,22H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHAUGNYSRRTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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